methyl 4-(3-amino-3-methylbutyl)benzoate
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Overview
Description
methyl 4-(3-amino-3-methylbutyl)benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a phenyl ring substituted with a 3-amino-3-methylbutyl group and an acetate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-amino-3-methylbutyl)benzoate can be achieved through several methods:
Williamson Ether Synthesis: This method involves the nucleophilic substitution of an alkyl halide with an alkoxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes, where the reactants are mixed in large reactors and the reaction is catalyzed by acids. The product is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
methyl 4-(3-amino-3-methylbutyl)benzoate undergoes various chemical reactions:
Hydrolysis: This reaction breaks the ester bond to form the corresponding alcohol and carboxylic acid.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Aminolysis: Reaction with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Aminolysis: Amines under mild heating.
Major Products
Hydrolysis: 4-(3-Amino-3-methylbutyl)phenol and acetic acid.
Reduction: 4-(3-Amino-3-methylbutyl)phenol.
Aminolysis: 4-(3-Amino-3-methylbutyl)phenyl amide.
Scientific Research Applications
methyl 4-(3-amino-3-methylbutyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of ester reactions.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the manufacture of fragrances and flavorings due to its ester group.
Mechanism of Action
The mechanism of action of methyl 4-(3-amino-3-methylbutyl)benzoate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: An ester of phenol and acetic acid.
Isoamyl acetate: Known for its banana-like odor and used in flavorings.
Uniqueness
methyl 4-(3-amino-3-methylbutyl)benzoate is unique due to the presence of the 3-amino-3-methylbutyl group, which imparts distinct chemical properties and potential biological activities compared to other esters.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl 4-(3-amino-3-methylbutyl)benzoate |
InChI |
InChI=1S/C13H19NO2/c1-13(2,14)9-8-10-4-6-11(7-5-10)12(15)16-3/h4-7H,8-9,14H2,1-3H3 |
InChI Key |
XZWRWPUVHIYQSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)OC)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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